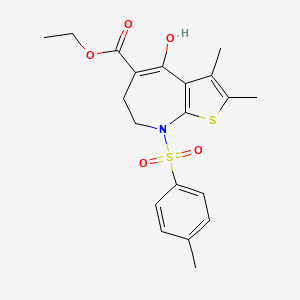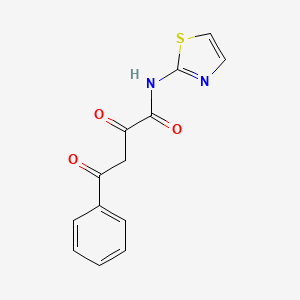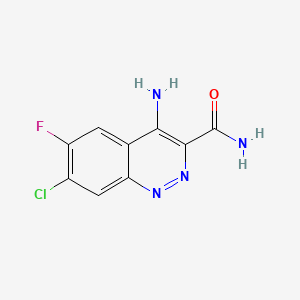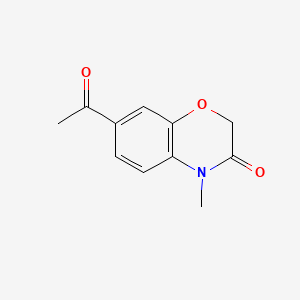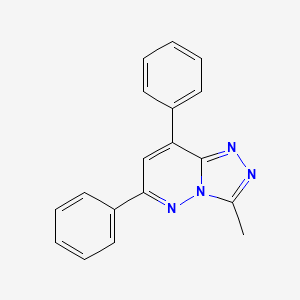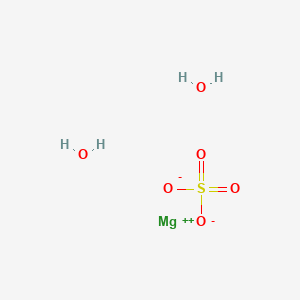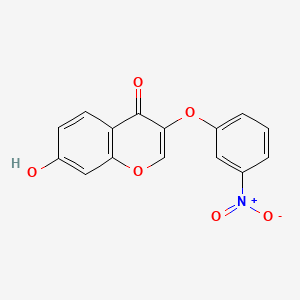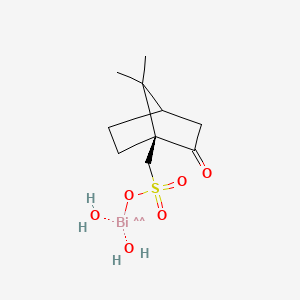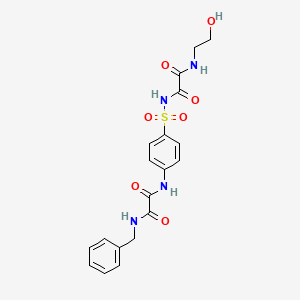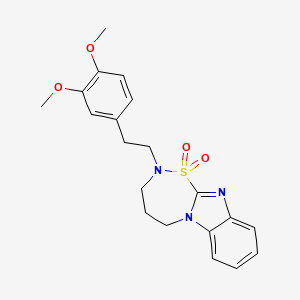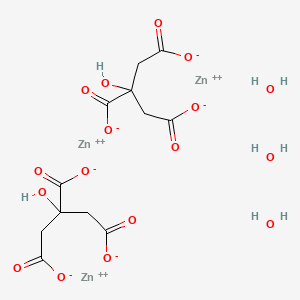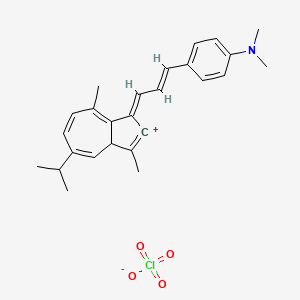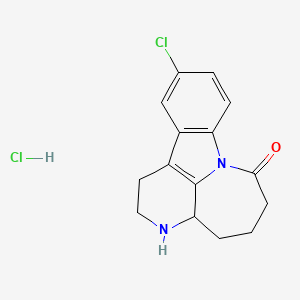
3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazacyclohepta ring fused with a fluorenone moiety, along with a chlorine substituent and a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazacyclohepta ring through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine substituent using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride Formation: Conversion to the hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes for large-scale synthesis, including:
Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction of the fluorenone moiety to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the chlorine substituent.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidized Derivatives: Formation of ketones or carboxylic acids.
Reduced Products: Formation of alcohols or hydrocarbons.
Substituted Compounds: Introduction of new functional groups at the chlorine position.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Use as a catalyst or ligand in organic synthesis.
Material Science: Incorporation into polymers or materials with unique properties.
Biology
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.
Diagnostic Tools: Use in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Diazacyclohepta Compounds: Compounds with similar diazacyclohepta rings.
Chlorinated Organic Compounds: Compounds with chlorine substituents.
Uniqueness
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is unique due to its combination of structural features, including the fused ring system, chlorine substituent, and hydrochloride salt form
Eigenschaften
CAS-Nummer |
87255-62-7 |
|---|---|
Molekularformel |
C15H16Cl2N2O |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
14-chloro-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-one;hydrochloride |
InChI |
InChI=1S/C15H15ClN2O.ClH/c16-9-4-5-13-11(8-9)10-6-7-17-12-2-1-3-14(19)18(13)15(10)12;/h4-5,8,12,17H,1-3,6-7H2;1H |
InChI-Schlüssel |
NTBLQUFIUBFXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3=C(CCN2)C4=C(N3C(=O)C1)C=CC(=C4)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


